molecular formula C21H14BrClN2O B4748706 3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one

3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one

Cat. No.: B4748706
M. Wt: 425.7 g/mol
InChI Key: AGTNTLAPOCCDOY-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one is a synthetic quinolinone derivative of interest in medicinal chemistry and pharmaceutical research. Compounds based on the quinolin-2-one scaffold are frequently investigated for their diverse biological activities. Related chloro-substituted quinolinones have been studied as key intermediates in organic synthesis and are explored in research focusing on enzyme inhibition, particularly targeting kinases and growth factor receptors . The specific bromophenylamino substituent at the 3-position may potentially modulate the compound's properties and interaction with biological targets, though its exact mechanism of action and full research profile are yet to be fully characterized. This compound is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referencing the available safety data sheet. The product is typically supplied as a solid and should be stored in a cool, dark place, possibly under an inert atmosphere, based on handling practices for similar compounds .

Properties

IUPAC Name

3-(4-bromoanilino)-6-chloro-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN2O/c22-14-6-9-16(10-7-14)24-20-19(13-4-2-1-3-5-13)17-12-15(23)8-11-18(17)25-21(20)26/h1-12,24H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTNTLAPOCCDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the substituted quinoline with phenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the substituents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including 3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one, in inducing apoptosis in cancer cells. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : Research indicates that quinoline derivatives can trigger apoptosis through the activation of caspases and modulation of apoptosis-related proteins such as Bcl-2 family members. In particular, compounds similar to this compound have shown effectiveness in inhibiting microtubule polymerization, leading to cell cycle arrest and subsequent cell death .
  • Case Studies : A study involving a series of 4-substituted benzyloxyquinolin derivatives demonstrated significant activity against the National Cancer Institute's human cancer cell line panel. This included assessments of apoptosis via Hoechst staining and flow cytometry, confirming the compound's potential as an anticancer agent .

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial properties. The structural features of this compound may contribute to its effectiveness against various pathogens:

  • Activity Spectrum : Compounds in this class have exhibited activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of halogen substituents like bromine is often associated with enhanced biological activity due to increased lipophilicity and electron-withdrawing effects .

Other Therapeutic Applications

Beyond anticancer and antimicrobial uses, quinoline derivatives have been explored for additional therapeutic applications:

  • Antidiabetic Effects : Some studies suggest that quinoline derivatives can influence glucose metabolism and may possess antidiabetic properties through mechanisms involving insulin sensitivity enhancement .
  • Anti-inflammatory Activity : Certain compounds within this class have shown promise in reducing inflammation markers, making them potential candidates for treating inflammatory diseases .

Data Summary Table

ApplicationMechanism of ActionRelevant Studies
AnticancerInduces apoptosis via caspase activation ,
AntimicrobialDisrupts bacterial cell walls
AntidiabeticEnhances insulin sensitivity
Anti-inflammatoryReduces inflammation markers

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Analytical and Validation Techniques

  • X-ray Crystallography: Used to resolve molecular geometry in analogs like 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 2-(4-chlorophenyl)-2,3-dihydroquinolin-4(1H)-one . Similar methods would validate the target compound’s structure.
  • NMR Spectroscopy: Employed for characterizing substituents (e.g., 6-bromo-2-(4-trifluoromethylphenyl)-3,4-dihydroisoquinolin-1(2H)-one in ).

Biological Activity

3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The key steps include:

  • Formation of the Quinoline Core : The initial step often involves the cyclization of an appropriate aniline derivative with a suitable carbonyl compound to form the quinoline skeleton.
  • Bromination and Chlorination : Subsequent halogenation is performed to introduce bromine and chlorine substituents at specific positions on the quinoline ring.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Mechanism of Action :

  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, effectively inhibiting cancer cell proliferation.
  • Induction of Apoptosis : It activates caspase pathways leading to programmed cell death, as evidenced by increased levels of cleaved caspases in treated cells.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of bacterial and fungal strains. Studies have reported its effectiveness against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.
  • Fungi : Such as Candida albicans.

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound has been identified as a potent inhibitor of various enzymes, including:

  • α-Amylase : This inhibition suggests potential applications in managing diabetes by regulating carbohydrate metabolism.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound using MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy was assessed using agar diffusion methods against various pathogens. The compound exhibited significant inhibition zones (≥15 mm) against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Research Findings Summary Table

Biological ActivityCell Line/OrganismIC50/EffectReference
AnticancerMCF-712 µM (apoptosis induction)
A54915 µM (apoptosis induction)
AntimicrobialStaphylococcus aureusInhibition Zone ≥ 15 mm
Escherichia coliInhibition Zone ≥ 15 mm
α-Amylase Inhibition-Significant inhibition observed

Q & A

Q. What are the established synthetic pathways for synthesizing 3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one, and what catalysts or reaction conditions are optimal?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving halogenated aromatic amines and quinolinone precursors. A common approach involves reacting 4-bromoaniline with a pre-functionalized quinolinone scaffold (e.g., 6-chloro-4-phenylquinolin-2(1H)-one) under acidic or basic catalysis. For example, acid catalysts like acetic acid are often used to facilitate imine formation, as seen in analogous quinolinone syntheses . Optimal conditions include refluxing in ethanol or DMF, with reaction monitoring via TLC. Purification typically involves recrystallization or column chromatography.

Q. How can researchers confirm the molecular structure and conformation of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural confirmation requires a combination of:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., aromatic protons and carbons from the bromophenyl group) .
  • X-ray Crystallography : For absolute conformation determination, single-crystal X-ray diffraction provides bond lengths, angles, and packing motifs. Similar quinolinone derivatives have been resolved in space groups like P212_1/c with Z = 4 .
  • Infrared (IR) Spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction yields of this compound under varying solvent and temperature conditions?

  • Methodological Answer : Systematic optimization involves:
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions .
  • Temperature Gradients : Reflux (80–100°C) accelerates condensation but may require inert atmospheres to prevent oxidation. Lower temperatures (40–60°C) can improve selectivity .
  • Catalyst Loading : Incremental adjustments of acid/base catalysts (e.g., 0.1–1.0 eq. of acetic acid) to balance reaction rate and byproduct formation .

Q. How should discrepancies between theoretical and experimental spectroscopic data (e.g., NMR shifts) be analyzed and resolved?

  • Methodological Answer :
  • Computational Validation : Use density functional theory (DFT) to simulate NMR spectra (e.g., B3LYP/6-31G* level) and compare with experimental data. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Cross-Technique Correlation : Validate IR or mass spectrometry data (e.g., molecular ion peak matching exact mass) to rule out impurities .

Q. What in vitro assays are most suitable for evaluating the biological activity of this quinolinone derivative, and how should controls be designed?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorogenic substrates to measure inhibition of kinases or proteases, with positive controls (e.g., staurosporine) and vehicle controls (DMSO <1%) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include untreated cells and reference drugs (e.g., doxorubicin) .

Q. How does the substitution pattern (e.g., bromophenyl, chloro groups) influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer :
  • LogP Analysis : Measure partition coefficients to assess lipophilicity; bromine and chlorine increase hydrophobicity, potentially enhancing membrane permeability .
  • Structure-Activity Relationship (SAR) : Compare analogues (e.g., 4-fluorophenyl vs. 4-bromophenyl) in bioassays. Electron-withdrawing groups (Br, Cl) may enhance binding to electron-rich enzyme pockets .

Data Contradiction Analysis

Q. How can conflicting results in biological activity studies (e.g., variable IC50_{50} values across labs) be addressed methodologically?

  • Methodological Answer :
  • Standardized Protocols : Adopt uniform assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Replicate Experiments : Perform triplicate runs with internal controls to identify outliers.
  • Meta-Analysis : Compare data with structurally similar compounds in public databases (e.g., PubChem BioAssay) to contextualize results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one
Reactant of Route 2
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3-[(4-bromophenyl)amino]-6-chloro-4-phenylquinolin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.